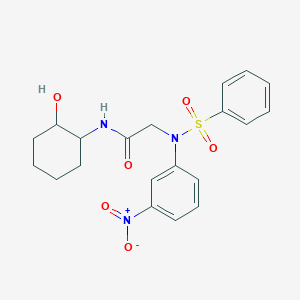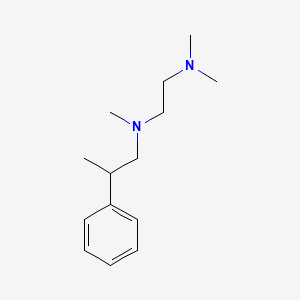![molecular formula C14H18N2O B5161240 3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5161240.png)
3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may exert its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and decrease the expression of oncogenes. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, its anti-cancer and anti-inflammatory properties make it a promising candidate for further research in the field of medicinal chemistry. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
Future research on 3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one should focus on further elucidating its mechanism of action and potential side effects. Additionally, research should investigate its potential use in combination therapies for cancer and other diseases. Furthermore, its potential as a fluorescent probe for imaging studies should be explored in greater detail. Finally, research should investigate its potential use in the development of new anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of 3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is achieved through a multistep process that involves the reaction of 2,3-dihydroindole with 2,2-dimethylpropanal in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with an amine, followed by oxidation and dehydration to yield the final product.
Aplicaciones Científicas De Investigación
3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been investigated for its potential use as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
3-(2,2-dimethylpropyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)9-15-8-11-10-6-4-5-7-12(10)16-13(11)17/h4-8,16-17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQDPPDAJBYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN=CC1=C(NC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5161173.png)
![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)


![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)
![2-methyl-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161215.png)
![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)

![4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide](/img/structure/B5161230.png)
![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5161234.png)
![tert-butyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine hydrochloride](/img/structure/B5161237.png)
![2-[methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethanol](/img/structure/B5161243.png)
![2-imino-5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5161251.png)
